molecular formula C22H15ClN2O3 B4570104 3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile

3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile

Cat. No.: B4570104
M. Wt: 390.8 g/mol
InChI Key: KNOJEFFUBUZYLZ-UNOMPAQXSA-N
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Description

3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C22H15ClN2O3 and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0771200 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and characterization of a compound similar in structure, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, explored its spectroscopic properties using techniques like FT-IR, UV-vis, and NMR. This work involved examining the molecule's lowest-energy conformation, electronic properties (HOMO and LUMO energies), and vibrational wavenumbers, providing insights into its structural and electronic attributes. The findings suggested potential applications in nonlinear optical materials due to the compound's significant polarizability and hyperpolarizability values (Asiri et al., 2011).

Polymer Applications

Research into the development of universal alkoxyamines for "living" free radical polymerizations highlighted the utility of certain nitroxides in controlling the polymerization of various vinyl monomers. This work led to the creation of polymers with controlled molecular weights and compositions, including acrylonitrile-based monomers, suggesting potential applications in creating novel polymer materials (Benoit et al., 1999).

Catalytic Activity

A study on new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines synthesized from a phthalonitrile derivative (related to acrylonitrile chemistry) demonstrated their catalytic activity in the oxidation of cyclohexene. These complexes were employed as catalysts using various oxidants, showing potential in catalytic applications and the synthesis of oxidation products (Saka et al., 2013).

Properties

IUPAC Name

(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-20-8-4-16(5-9-20)15-28-22-3-1-2-17(13-22)12-19(14-24)18-6-10-21(11-7-18)25(26)27/h1-13H,15H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOJEFFUBUZYLZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
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3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
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3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
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3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
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3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
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3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile

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